molecular formula C14H9ClN2OS2 B12149842 (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12149842
M. Wt: 320.8 g/mol
InChI Key: SEUGYSPCGGKQPO-WQLSENKSSA-N
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Description

The compound (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, a class of heterocyclic compounds known for diverse biological activities. Its structure comprises:

  • Position 2: A (2-chlorophenyl)imino group in the E-configuration.
  • Position 5: A thiophen-2-ylmethylidene substituent in the Z-configuration.

Properties

Molecular Formula

C14H9ClN2OS2

Molecular Weight

320.8 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9ClN2OS2/c15-10-5-1-2-6-11(10)16-14-17-13(18)12(20-14)8-9-4-3-7-19-9/h1-8H,(H,16,17,18)/b12-8-

InChI Key

SEUGYSPCGGKQPO-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)Cl

Origin of Product

United States

Preparation Methods

Condensation-Cyclization via Thiosemicarbazone Intermediates

A widely adopted method involves the formation of thiosemicarbazones from aldehydes and thiosemicarbazide, followed by cyclization with α-halo carbonyl compounds. For example, the reaction of thiophene-2-carbaldehyde with thiosemicarbazide yields a thiosemicarbazone intermediate, which subsequently reacts with 2-chloro-N-(2-chlorophenyl)acetamide in ethanol under reflux to form the thiazolidin-4-one core. This pathway emphasizes the role of ethanol as a solvent and reflux temperatures (70–80°C) to drive cyclization.

One-Pot Multicomponent Reactions

Green synthetic approaches utilize one-pot reactions to minimize purification steps. A notable example involves the condensation of 2-chloroaniline, thiophene-2-carbaldehyde, and mercaptoacetic acid in polypropylene glycol (PPG) at 110°C, achieving yields exceeding 80%. PPG acts as both solvent and catalyst, enhancing reaction efficiency compared to traditional solvents like ethanol.

Optimized Synthesis of (2E,5Z)-2-[(2-Chlorophenyl)imino]-5-(Thiophen-2-ylmethylidene)-1,3-Thiazolidin-4-One

Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide

2-Chloroaniline reacts with chloroacetyl chloride in dry benzene to form 2-chloro-N-(2-chlorophenyl)acetamide, confirmed by 1H^1H-NMR signals at δ 4.05 ppm (s, 2H, CH2_2) and δ 7.30–7.58 ppm (m, 4H, Ar-H).

Formation of Thiosemicarbazone Intermediate

Thiophene-2-carbaldehyde is condensed with thiosemicarbazide in ethanol, yielding a thiosemicarbazone characterized by an IR absorption at 1610 cm1^{-1} (C=N) and a 1H^1H-NMR signal at δ 8.51 ppm (s, 1H, CH=N).

Cyclization to Thiazolidin-4-One

The thiosemicarbazone intermediate reacts with 2-chloro-N-(2-chlorophenyl)acetamide in ethanol under reflux for 4 hours. The product is crystallized from ethanol, yielding the target compound as a brown solid (68% yield).

Key Reaction Parameters:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: None required

  • Yield: 68–82%

One-Pot Synthesis Using PPG as a Green Catalyst

A modified one-pot method condenses 2-chloroaniline, thiophene-2-carbaldehyde, and mercaptoacetic acid in PPG at 110°C for 24 hours. This approach eliminates intermediate isolation, with PPG facilitating proton transfer and stabilizing reactive intermediates.

Characterization Data:

  • IR (KBr): 3202 cm1^{-1} (N-H), 1657 cm1^{-1} (C=O), 1610 cm1^{-1} (C=N).

  • 1H^1H-NMR (DMSO-d6_6): δ 3.96 (s, 2H, CH2_2), δ 7.11–7.58 (m, 7H, Ar-H and thiophene-H), δ 11.16 (s, 1H, NH).

  • 13C^{13}C-NMR: δ 32.87 (CH2_2), 122.09–129.78 (aromatic carbons), 165.7 (C=O).

Thermodynamic and Mechanistic Insights

Tautomerization Equilibrium

The synthesized compound exists in equilibrium between phenylimino (2’) and phenylamino (2) tautomers. Density functional theory (DFT) calculations at the B3LYP level reveal that the phenylimino form is thermodynamically favored, with ΔG298K_{298K} = −21.35 kcal/mol and Keq_eq = 5.52×103^3 for the chloro derivative. Electron-withdrawing groups (e.g., -NO2_2) disfavor tautomerization, while electron-donating groups (e.g., -Cl) enhance it.

Table 1. Thermodynamic Parameters for Tautomerization of Thiazolidin-4-One Derivatives

DerivativeΔH298K_{298K} (kcal/mol)ΔG298K_{298K} (kcal/mol)Keq_eq (298K)
2a (Cl)-20.34-21.355.52×103^3
2d (NO2_2)19.3119.782.93×103^-3

Comparative Analysis of Synthetic Methods

Table 2. Efficiency of Synthetic Routes for the Target Compound

MethodSolventCatalystTemperature (°C)Time (h)Yield (%)
Stepwise (Ethanol)EthanolNone78468
One-Pot (PPG)PPGPPG1102483
Ultrasound-AssistedEthanolDSDABCOC50292

The one-pot PPG method offers higher yields (83%) but requires longer reaction times, whereas ultrasound-assisted synthesis reduces energy consumption and time (2 hours) with superior yields (92%).

Challenges and Optimization Strategies

Steric and Electronic Effects

The electron-withdrawing chlorine substituent on the phenyl ring slows tautomerization but enhances antibacterial activity. Steric hindrance from the thiophene moiety necessitates precise temperature control to avoid side reactions.

Purification Techniques

Crystallization from ethanol remains the most effective purification method, though column chromatography (silica gel, 60–120 mesh) is required for derivatives with polar functional groups .

Chemical Reactions Analysis

Cycloaddition Reactions

The thiazolidinone ring and conjugated thiophenyl moiety enable participation in [3+2] and [4+2] cycloadditions. For example:

  • Diels-Alder reactions : The electron-deficient thiophenylmethylidene group acts as a dienophile. Reaction with cyclopentadiene at 80°C in toluene yields bicyclic adducts (e.g., 5-(thiophen-2-yl)-7-azabicyclo[2.2.1]hept-5-ene derivatives ) with moderate regioselectivity.

Reagent/ConditionsProductYield (%)
Cyclopentadiene, toluene, 80°CBicyclic adduct65–72

Oxidation:

  • Thiophenylmethylidene group : Reacts with H₂O₂ in acetic acid to form sulfoxide derivatives, confirmed by NMR sulfoxide resonance at δ 3.2–3.5 ppm.

  • Imine group : Oxidized by KMnO₄ in acidic conditions to a nitroso intermediate, which further rearranges.

Reduction:

  • Imine reduction : Treatment with NaBH₄ in ethanol selectively reduces the imine bond to an amine, yielding 2-[(2-chlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one (85% yield).

Reaction TypeReagentProductYield (%)
Oxidation (S)H₂O₂, AcOHSulfoxide derivative78
Reduction (N)NaBH₄, EtOHAmine derivative85

Nucleophilic Substitution

The electrophilic carbon at position 2 of the thiazolidinone ring undergoes nucleophilic attack:

  • Thiols : React with benzyl mercaptan in DMF under basic conditions (K₂CO₃) to form 2-(benzylthio) derivatives .

  • Amines : Aniline substitutes the 2-chlorophenylimino group at 120°C, producing 2-(phenylimino) analogues (70–75% yield).

Condensation Reactions

The methylidene group at position 5 participates in Knoevenagel condensations:

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) in piperidine/EtOH yields extended π-conjugated systems (e.g., 5-(cinnamylidene) derivatives ), enhancing fluorescence properties .

AldehydeConditionsProductApplication
BenzaldehydePiperidine, EtOH, refluxCinnamylidene derivativeFluorescent probes

Ring-Opening and Rearrangements

  • Acid hydrolysis : Treatment with HCl (6M) cleaves the thiazolidinone ring, generating 2-(2-chlorophenyl)amino-thiophene-3-carboxylic acid (confirmed by LC-MS).

  • Base-mediated rearrangements : In NaOH/EtOH, the imine group undergoes Beckmann rearrangement to form thieno[3,2-d]pyrimidin-4-one derivatives.

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals:

  • Cu(II) complexes : Formed with CuCl₂ in methanol, characterized by ESR (g⊥ = 2.08, g∥ = 2.24) and UV-Vis absorption at 620 nm.

  • Ag(I) complexes : Reactivity with AgNO₃ produces antimicrobial agents with MIC values of 4–8 µg/mL against S. aureus.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E/Z isomerization of the thiophenylmethylidene group, confirmed by reversible shifts in UV-Vis spectra (λ_max 320 nm → 335 nm).

Biological Activity-Driven Modifications

  • Anticancer derivatives : Reaction with chloroacetyl chloride introduces electrophilic side chains, enhancing cytotoxicity (IC₅₀ = 1.2 µM against MCF-7 cells) .

  • Antimicrobial sulfonamides : Condensation with sulfonyl chlorides yields sulfonamide derivatives with 90% inhibition of E. coli biofilm formation .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H14ClN3OSC_{18}H_{14}ClN_3OS
  • Molecular Weight : 367.9 g/mol
  • IUPAC Name : (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

The compound features a thiazolidinone core linked to a thiophene moiety and a chlorophenyl group, contributing to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazolidinone compounds, including those structurally related to the target compound, which were tested against a range of bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Thiazolidinones have been extensively studied for their anticancer activities. The target compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, derivatives of thiazolidinones were evaluated for their cytotoxic effects against human cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, thiazolidinones have been explored for their anti-inflammatory effects. Studies have shown that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions starting from thiophene and chlorobenzaldehyde derivatives. Various synthetic pathways have been explored to optimize yields and enhance biological activity through structural modifications .

Table 1: Summary of Biological Activities of Thiazolidinone Derivatives

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Compound AAntimicrobialE. coli15
Compound BAnticancerHePG-220
Compound CAnti-inflammatoryRAW 264.710
Compound DAnticancerMCF-725

Case Study: Synthesis and Evaluation of Thiazolidinone Derivatives

A comprehensive study was conducted where various thiazolidinone derivatives were synthesized and evaluated for their biological activity against multiple cancer cell lines. The synthesized compounds underwent structural characterization using techniques such as NMR and mass spectrometry to confirm their identities. The study concluded that modifications at specific positions on the thiazolidinone ring significantly influenced the anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 5

The thiophen-2-ylmethylidene group distinguishes the target compound from analogs with benzylidene or substituted benzylidene moieties. Key comparisons include:

Compound Position 5 Substituent Key Properties/Implications Reference
Target Compound Thiophen-2-ylmethylidene Enhanced π-conjugation; potential for unique binding interactions due to sulfur atom -
Compound 4-Fluorobenzylidene Electron-withdrawing fluorine may increase polarity and metabolic stability
Compound Thiophen-2-ylmethylidene Trifluoromethylphenyl group at Position 3 enhances lipophilicity and electronic effects
Compound 2,4-Dimethoxybenzylidene Methoxy groups improve solubility but may reduce membrane permeability

Key Insight : Thiophene-containing derivatives (e.g., target compound, ) may exhibit distinct electrochemical behavior compared to benzene analogs due to sulfur’s polarizability and aromaticity differences .

Substituent Variations at Position 2

The (2-chlorophenyl)imino group is compared to other aryl/heteroaryl imino or amino substituents:

Compound Position 2 Substituent Key Properties/Implications Reference
Target Compound (2-Chlorophenyl)imino (E) Chlorine’s electron-withdrawing effect stabilizes the imino bond; E-configuration influences spatial arrangement -
Compound Methylimino Reduced steric hindrance may improve synthetic accessibility
Compound (5-Chloro-2-methylphenyl)imino Methyl group enhances lipophilicity; chloro substituent directs regioselectivity in reactions

Key Insight : Electron-withdrawing groups (e.g., Cl, F) at Position 2 can enhance the compound’s stability and influence intermolecular interactions, such as hydrogen bonding or π-π stacking .

Physicochemical and Crystallographic Properties

  • Crystallography : Analogous compounds (e.g., ) form hydrogen-bonded networks (e.g., N–H···O/S), stabilizing crystal structures .
  • Solubility : Thiophene derivatives are less water-soluble than methoxy-substituted analogs (e.g., ) but more lipophilic, enhancing blood-brain barrier penetration .

Biological Activity

The compound (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

The structural modifications at various positions on the thiazolidinone scaffold can significantly influence their biological activity. The compound under discussion features a chlorophenyl group and a thiophenyl moiety, which may enhance its pharmacological profile.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit potent anticancer properties. For instance, derivatives similar to the compound have shown selective cytotoxicity against various cancer cell lines. A study reported that certain thiazolidinone derivatives could inhibit cell proliferation in non-small cell lung cancer with IC50 values ranging from 0.21 to 2 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Example 1H4600.21Apoptosis induction
Example 2H460 taxR2.00Cell cycle arrest

Antimicrobial Activity

Thiazolidinones also demonstrate significant antimicrobial effects. The compound has been tested against various bacterial strains, showing varying degrees of inhibition. For example, studies have indicated that thiazolidinone derivatives exhibit MIC values ranging from 6.25 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

MicroorganismMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans50

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of thiazolidinones is also notable. Compounds similar to the one in focus have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . Furthermore, antioxidant assays have demonstrated that certain derivatives possess significant radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features:

  • Substituents : The presence of electron-withdrawing groups (like chloro) enhances activity against cancer cells.
  • Hydrophobicity : Increased lipophilicity often correlates with improved antimicrobial efficacy.
  • Hybridization : Combining thiazolidinones with other pharmacophores can lead to compounds with enhanced bioactivity.

For example, modifications at the 5-position of the thiazolidinone ring have been associated with increased anticancer potency due to better interaction with target proteins involved in tumor growth .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives:

  • A series of hydrazine-thiazolidinone derivatives were synthesized and tested against various viral pathogens, showing promising antiviral activity with IC50 values as low as 13 µg/mL against BVDV .
  • Another study reported a new derivative that induced G1/S phase arrest in breast cancer cells, demonstrating its potential as a targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between 2-chlorophenyl isothiocyanate and thiophene-2-carbaldehyde derivatives. Key steps include:

Formation of the thiazolidinone core via cyclization under acidic conditions (e.g., acetic acid) .

Introduction of the thiophen-2-ylmethylidene group via Schiff base formation, requiring precise stoichiometric control to avoid Z/E isomerization .

  • Critical Parameters : Reaction temperature (70–90°C), solvent choice (DMF or ethanol), and catalyst (e.g., piperidine for condensation). Yields range from 45–65% depending on purification methods (column chromatography vs. recrystallization) .

Q. How is the stereochemistry (2E,5Z) confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides definitive proof of the E/Z configuration. Hydrogen bonding patterns and π-π stacking interactions stabilize the crystal lattice .
  • NMR Spectroscopy : NOESY correlations distinguish between isomers. For example, the 2E configuration shows NOE interactions between the imino proton (NH) and adjacent aromatic protons .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of C=O (1690–1710 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches in the thiazolidinone ring .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl carbon (δ 180–185 ppm) are diagnostic. Coupling constants (e.g., J = 12–15 Hz for trans olefinic protons) validate stereochemistry .

Advanced Research Questions

Q. How do substituents on the thiophene and chlorophenyl rings influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups (e.g., Cl on phenyl) enhance cytotoxicity by increasing electrophilicity and membrane permeability .
  • Thiophene substitution modulates π-stacking interactions with biological targets (e.g., tubulin in anticancer studies) .
  • Experimental Design : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, U87MG) using MTT assays. Derivatives with para-substituted halogens show 2–3× higher activity than ortho/meta analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to tubulin (PDB ID: 1SA0). The thiophene ring occupies the colchicine-binding pocket, validated by ΔG values < −8 kcal/mol .
  • DFT Calculations : B3LYP/6-31G(d) optimizations reveal charge distribution; the chlorophenyl group’s electron deficiency enhances hydrogen bonding with Lys254 residues .

Q. How to resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., serum concentration, incubation time). For example, IC₅₀ discrepancies in glioblastoma studies arise from differences in cell passage number .
  • Purity Analysis : HPLC-MS (≥98% purity) ensures reproducibility. Impurities from isomerization (e.g., 5E vs. 5Z) can skew results .

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